molecular formula C15H12O3 B2446906 Acetylatractylodinol

Acetylatractylodinol

Cat. No.: B2446906
M. Wt: 240.25 g/mol
InChI Key: KQELYEKOTPXIHM-NBANWCDVSA-N
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Description

Mechanism of Action

Target of Action

Acetylatractylodinol, a natural product isolated from Atractylodes lancea , has been identified to interact with key proteins such as PI3K , AKT , and MAPK1 . These proteins play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .

Mode of Action

This compound binds well to its targets, PI3K, AKT, and MAPK1, with binding energies less than -5 kcal/mol . This binding interaction triggers a series of biochemical reactions that lead to changes in the cellular processes controlled by these proteins .

Biochemical Pathways

The primary biochemical pathways affected by this compound are the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)-protein kinase B (AKT) signaling pathways . These pathways are involved in regulating cellular responses to a variety of stimuli and play a key role in controlling cell growth and survival .

Pharmacokinetics

Understanding these properties is crucial for determining the compound’s bioavailability and therapeutic potential .

Result of Action

This compound has been shown to possess antioxidant activity . It significantly reduces the levels of inflammatory factors such as tumor necrosis factor-α (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in the lungs of acute lung injury model rats . It also inhibits the phosphorylation of PI3K, AKT, p38, and ERK1/2, thus reducing protein expression .

Action Environment

Preparation Methods

Tractylodinol acetate can be isolated from Atractylodes lancea through extraction and purification processes. The compound is typically obtained in a solid form, with a light yellow to yellow color

Chemical Reactions Analysis

Tractylodinol acetate is known to undergo several types of chemical reactions:

Common reagents and conditions used in these reactions include copper catalysts for click chemistry and various oxidizing and reducing agents for oxidation and reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Tractylodinol acetate can be compared to other similar compounds, such as atractylenolides I, II, and III, which are also isolated from Atractylodes species . These compounds share similar tricyclic structures and exhibit various pharmacological properties, including anti-inflammatory and anticancer effects. tractylodinol acetate is unique due to its alkyne group, which allows it to participate in click chemistry reactions .

Similar compounds include:

Properties

IUPAC Name

[(2E,8E)-9-(furan-2-yl)nona-2,8-dien-4,6-diynyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c1-14(16)17-12-8-6-4-2-3-5-7-10-15-11-9-13-18-15/h6-11,13H,12H2,1H3/b8-6+,10-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQELYEKOTPXIHM-NBANWCDVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC=CC#CC#CC=CC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC/C=C/C#CC#C/C=C/C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the chemical structure of acetylatractylodinol and how is it identified?

A1: this compound is a polyacetylene compound first identified in plants like Atractylodes lancea. Its structure can be determined using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). [, ]

Q2: Where is this compound found naturally, and how does its concentration vary?

A2: this compound is found in varying concentrations in Atractylodes lancea plants, with significant differences observed depending on the geographical origin of the plant. [] Gas chromatography-mass spectrometry (GC-MS) analysis can be used to identify and quantify this compound in plant extracts. []

Q3: What is the potential therapeutic benefit of this compound and how does it work?

A3: While research is ongoing, this compound is suggested to play a role in the therapeutic effects of Atractylodes rhizoma extract, which has shown potential in alleviating acute lung injury (ALI) in animal models. [] The mechanism is believed to involve the inhibition of inflammatory pathways like PI3K-AKT and MAPK. [] Further research is needed to fully understand the specific role and efficacy of this compound in this context.

Q4: How do the chemical properties of this compound and related compounds influence their biological activity?

A4: Research indicates that the presence and position of specific functional groups within polyacetylene structures, like those found in this compound and related compounds, significantly impact their inhibitory effects on enzymes like 5-lipoxygenase (5-LOX) and cyclooxygenase-1 (COX-1). [] These enzymes are involved in inflammatory processes. For instance, the compound 2-[(2'E)-3',7'-dimethyl-2',6'-octadienyl]-4-methoxy-6-methylphenol, isolated alongside this compound, exhibited strong inhibitory effects on 5-LOX and COX-1 but displayed weak antioxidant activity. [] Further studies are needed to fully understand the structure-activity relationship of this compound.

Q5: What analytical techniques are commonly employed to study this compound?

A5: Various analytical methods are employed to isolate, characterize, and quantify this compound. Common techniques include:

  • Chromatographic methods: Column chromatography, using materials like silica gel and ODS, is commonly employed to isolate this compound from plant extracts. []
  • Spectroscopic methods: Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) are essential for structural elucidation and confirmation of this compound. []
  • GC-MS: Gas chromatography coupled with mass spectrometry is a powerful technique used for both the identification and quantification of this compound, especially in complex plant matrices. []

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